[3-(Benzyloxy)phenyl](cyclohexyl)methanone
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Overview
Description
3-(Benzyloxy)phenylmethanone is an organic compound that belongs to the class of methanones It is characterized by a phenyl ring substituted with a benzyloxy group and a cyclohexyl group attached to a methanone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)phenylmethanone typically involves the reaction of cyclohexanecarbonyl chloride with 3-benzyloxyphenol in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions and at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of 3-(Benzyloxy)phenylmethanone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can improve the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Benzyloxy)phenylmethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Benzyloxy)phenylmethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)phenylmethanone involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the cyclohexyl group provides hydrophobic interactions. These interactions can influence the binding affinity and specificity of the compound towards its targets, such as enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
Cyclohexyl phenyl ketone: Similar structure but lacks the benzyloxy group.
Benzophenone: Contains two phenyl rings but no cyclohexyl group.
Cyclohexyl benzyl ketone: Similar structure with a benzyl group instead of a benzyloxy group.
Uniqueness
The presence of both a benzyloxy group and a cyclohexyl group in 3-(Benzyloxy)phenylmethanone provides unique steric and electronic properties. These features can enhance its reactivity and binding interactions compared to similar compounds .
Properties
Molecular Formula |
C20H22O2 |
---|---|
Molecular Weight |
294.4 g/mol |
IUPAC Name |
cyclohexyl-(3-phenylmethoxyphenyl)methanone |
InChI |
InChI=1S/C20H22O2/c21-20(17-10-5-2-6-11-17)18-12-7-13-19(14-18)22-15-16-8-3-1-4-9-16/h1,3-4,7-9,12-14,17H,2,5-6,10-11,15H2 |
InChI Key |
UPCKXUFBLKZBCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(=O)C2=CC(=CC=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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